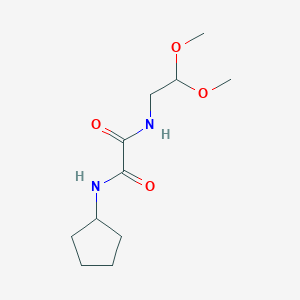

N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

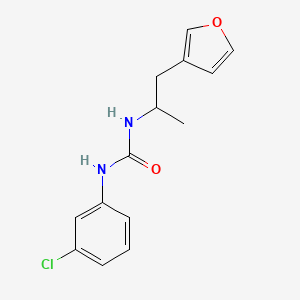

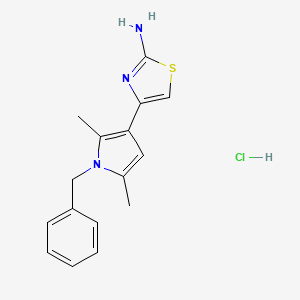

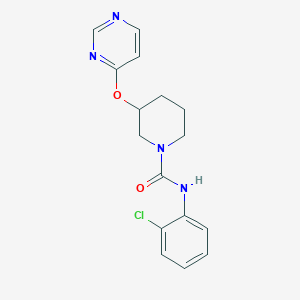

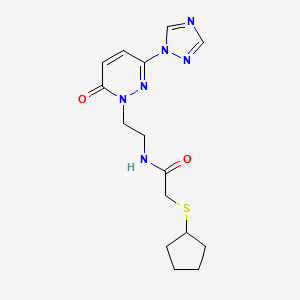

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The cyclopentyl ring could provide some rigidity to the structure, while the oxamide group could participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis

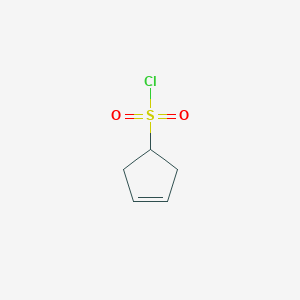

The reactivity of this compound would be influenced by the functional groups present. The oxamide group could potentially undergo hydrolysis, and the compound could participate in reactions typical of amines and esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar oxamide group and nonpolar cyclopentyl group could give it unique solubility properties .Wissenschaftliche Forschungsanwendungen

Stereoselective Intramolecular Cycloadditions

Research by Xiong et al. (2003) explored the stereoselective intramolecular [4 + 3] cycloadditions using nitrogen-stabilized chiral oxyallyl cations, achieved via chemoselective epoxidation of chiral allenamides. This method could potentially apply to the synthesis of complex molecules containing N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide, emphasizing the compound's role in facilitating controlled cycloaddition reactions for synthesizing novel organic compounds (Xiong, Huang, Ghosh, & Hsung, 2003).

N-Vinylation of Oxiranecarboxamides

Yang et al. (2007) demonstrated the highly efficient and stereoselective N-vinylation of oxiranecarboxamides, leading to the synthesis of enamides. This process could be analogous to reactions involving N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide in the synthesis of bioactive compounds or intermediates for further chemical transformations (Yang, Deng, Wang, Huang, Zhu, & Wang, 2007).

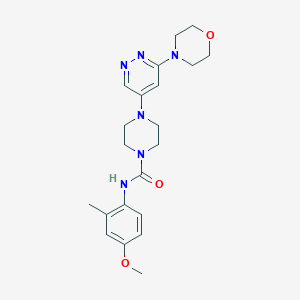

Ruthenium-Catalyzed Oxidative Cyclization

Murugan and Liu (2013) reported an efficient ruthenium-catalyzed oxidative cyclization of enamides with alkynes, resulting in pyrrole derivatives. Similar methodologies could be explored using N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide as a substrate or intermediate, highlighting its potential in catalysis and organic synthesis (Murugan & Liu, 2013).

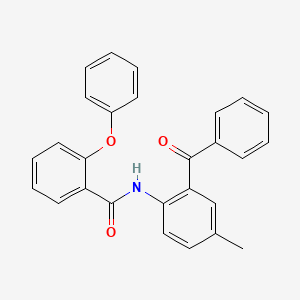

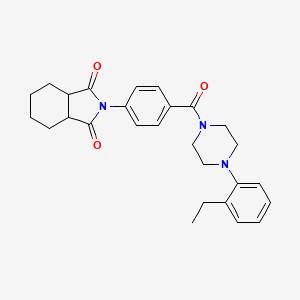

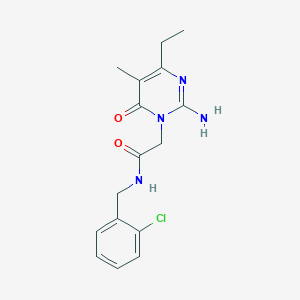

Development of Biologically Active Heterocycles

Gaber et al. (2017) discussed the utility of N,N-dimethyl enaminones as building blocks for a diverse range of heterocyclic and fused heterocyclic derivatives with biological activity. By analogy, N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide could serve as a precursor or component in the synthesis of new biologically active heterocycles, offering pathways to novel pharmaceuticals (Gaber, Bagley, Muhammad, & Gomha, 2017).

Photoinduced Oxidative Formylation

Yang et al. (2017) developed a photoinduced oxidative formylation of N,N-dimethylanilines, a process that could potentially be adapted for compounds similar to N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide. This suggests its use in photochemical reactions to synthesize formamides under mild conditions, expanding the toolbox for synthesizing amide derivatives (Yang, Li, Wang, & Wang, 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-cyclopentyl-N-(2,2-dimethoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-16-9(17-2)7-12-10(14)11(15)13-8-5-3-4-6-8/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQASIHSNTHKAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1CCCC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclopentyl-N-(2,2-dimethoxyethyl)ethanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[3-(benzenesulfonyl)propanoylamino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2780911.png)

![N-(4-chlorophenethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780913.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2780927.png)